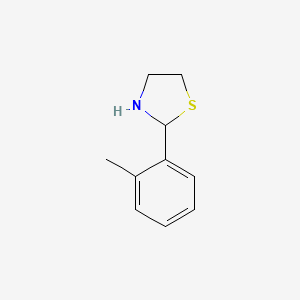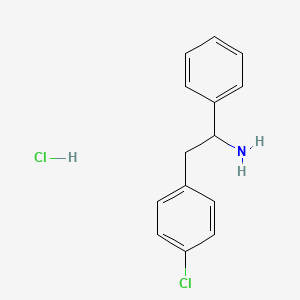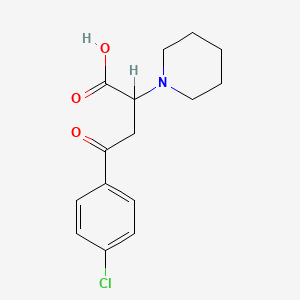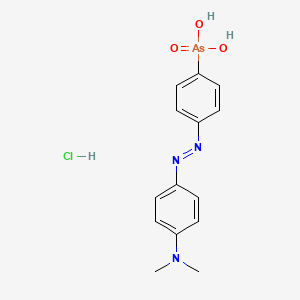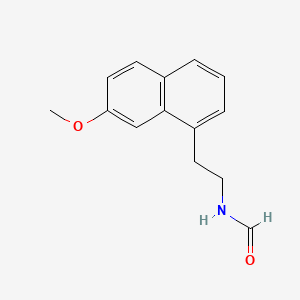
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
描述
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .
化学反应分析
Types of Reactions
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.
Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVBLHBIPTPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160494 | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-05-0 | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
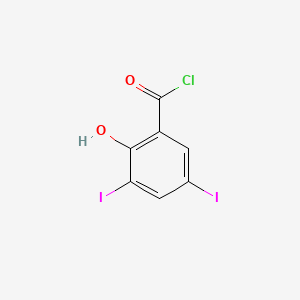
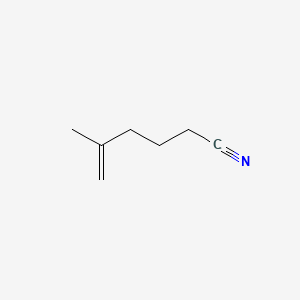
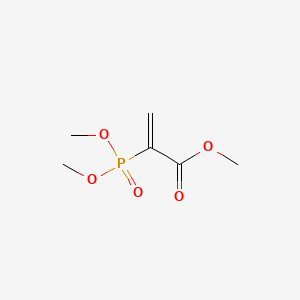
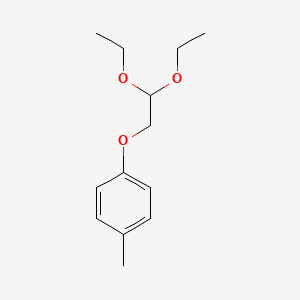
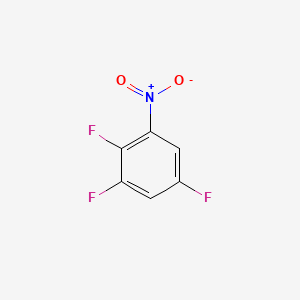
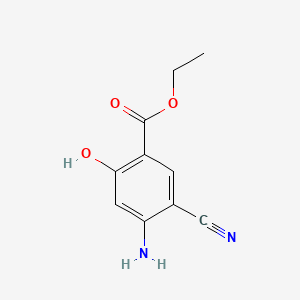
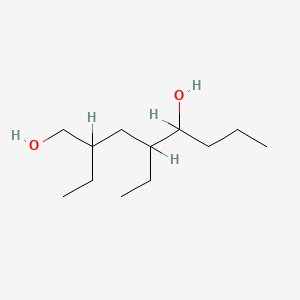
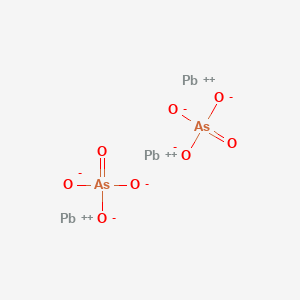
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)

